![molecular formula C16H9N3O2S B2623329 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile CAS No. 329778-12-3](/img/structure/B2623329.png)
2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NSC 658586 and has a molecular formula of C16H9N3O2S.
Wirkmechanismus
The exact mechanism of action of 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile is not fully understood. However, it is believed to exert its anti-cancer and antimicrobial effects by interfering with cellular processes such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit potent anti-cancer and antimicrobial properties, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile. One potential direction is the development of new anti-cancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as organic electronics and materials science. Finally, more research is needed to determine the safety and toxicity profile of this compound, which will be important for its potential use in clinical settings.
Synthesemethoden
The synthesis of 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile involves the reaction of 5-nitro-2-(phenylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, as it has been found to exhibit activity against several bacterial strains. Additionally, this compound has been studied for its potential use in organic electronics due to its unique electronic properties.
Eigenschaften
IUPAC Name |
2-[(5-nitro-2-phenylsulfanylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJAVGTUWKFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


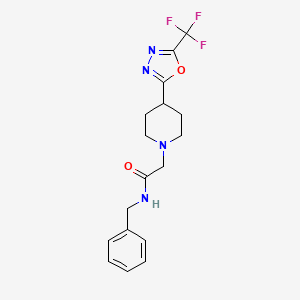
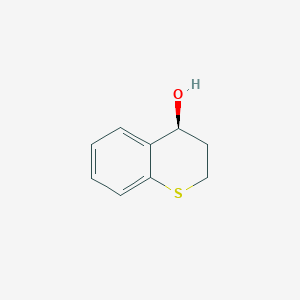
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2623250.png)
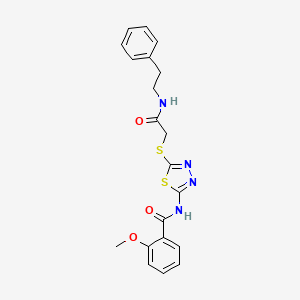
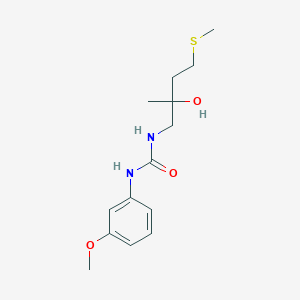
![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)
![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
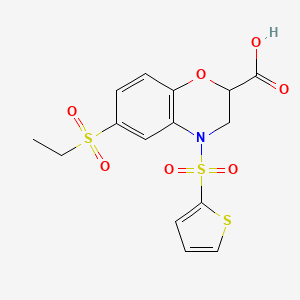
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)